Chlorodiethylphosphine

Beschreibung

Overview of Organophosphorus Chemistry and Dialkylhalophosphines

Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org These compounds are notable for their diverse applications, ranging from pesticides to highly toxic nerve agents like sarin (B92409) and VX. wikipedia.org Phosphorus, located in group 15 of the periodic table, shares many similar properties with nitrogen. wikipedia.org The classification of organophosphorus compounds is often based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most predominant. wikipedia.org

Within this broad field, dialkylhalophosphines represent a specific and important subclass of organophosphorus compounds. These molecules contain two alkyl groups and a halogen atom bonded to a phosphorus(III) center. Their reactivity is characterized by the nucleophilic nature of the phosphorus atom and the lability of the phosphorus-halogen bond, making them valuable precursors in the synthesis of more complex organophosphorus compounds. thieme-connect.dethieme.de

Significance of Chlorodiethylphosphine in Synthetic Methodologies

This compound (C₄H₁₀ClP) is a colorless to light yellow liquid that is sensitive to air and moisture and reacts violently with water. lookchem.com It is a key intermediate and reagent in organic synthesis. chemicalbook.comthermofisher.com Its utility stems from the reactivity of the P-Cl bond, which allows for the facile introduction of the diethylphosphino group into various organic molecules through reactions with nucleophiles.

One notable application is in the synthesis of phosphine (B1218219) ligands, which are crucial components of catalysts used in a variety of chemical transformations. For instance, it has been used to prepare 4-methyl-o-phenylenebis-(diethylphosphine) from the corresponding di-Grignard reagent. researchgate.net This diphosphine acts as a potent chelating agent for metallic ions. researchgate.net Furthermore, this compound is employed in the synthesis of phosphacycle-containing ligating compounds used in catalyst systems for the oligomerization of olefins. google.com It also serves as a precursor in the synthesis of phosphinoalkynes through palladium- and nickel-catalyzed cross-coupling reactions with terminal alkynes. acs.org

Recent research has also explored the photoredox-catalyzed activation of halophosphines, including this compound. acs.org This light-driven method leads to the formation of secondary phosphines and subsequently diphosphines, and in the case of aryl-containing diphosphines, further reduction to secondary phosphines is possible. acs.org

Historical Context of this compound Research

The study of organophosphorus compounds, including this compound, has a rich history. Early research focused on the fundamental synthesis and reactivity of these compounds. Over time, the development of new synthetic methods has expanded the utility of dialkylhalophosphines. A significant advancement in this area has been the application of organophosphorus compounds as facilitators for other organic transformations, moving beyond their initial commercial applications as insecticides and flame retardants. rushim.ru

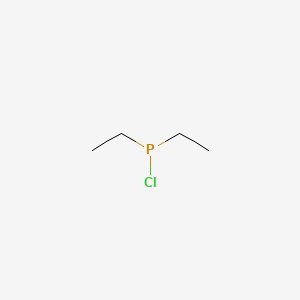

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

chloro(diethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClP/c1-3-6(5)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJBDKCHQWVDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218699 | |

| Record name | Chlorodiethylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686-69-1 | |

| Record name | Chlorodiethylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodiethylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodiethylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodiethylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorodiethylphosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY2F4UN8FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Chlorodiethylphosphine

Established Synthetic Routes

Established methods for the synthesis of chlorodiethylphosphine are well-documented, relying on classical organometallic chemistry and substitution reactions. These routes are valued for their use of readily available starting materials.

Preparation from Phosphorus Trihalides and Organometallic Alkyl Nucleophiles

The most common approach to forming the phosphorus-carbon bonds in this compound involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with organometallic reagents that act as a source of ethyl nucleophiles. The choice of the organometallic reagent is crucial as its reactivity dictates the selectivity of the reaction.

The reaction of phosphorus trichloride with an ethyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr), is a frequently employed method for the preparation of this compound. google.comwikipedia.org This synthesis involves the stepwise substitution of the chlorine atoms on the phosphorus center with ethyl groups.

The stoichiometry of the reactants is a critical parameter. To obtain the dialkylated product, this compound (Et₂PCl), approximately two equivalents of the Grignard reagent are used. Using an excess of the Grignard reagent can lead to the formation of the fully alkylated product, triethylphosphine (B1216732) (Et₃P). Conversely, using only one equivalent favors the formation of ethyldichlorophosphine (B73763) (EtPCl₂). The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which is essential for the formation and stabilization of the Grignard reagent. thieme-connect.dewikipedia.org The reaction of PCl₃ with Grignard reagents can sometimes be complicated by P-P coupling side reactions, which may lower the yield. thieme-connect.de

Reaction Scheme: PCl₃ + 2 EtMgBr → Et₂PCl + 2 MgBrCl

| Reactants | Solvent | Temperature | Product | Reported Yield |

| PCl₃, Ethylmagnesium bromide | Diethyl ether or THF | -3 to 0 °C | This compound | Moderate |

This interactive table summarizes the typical conditions for the Grignard-based synthesis.

Organolithium reagents, such as ethyllithium, are generally more reactive than their Grignard counterparts. wikipedia.org This high reactivity often makes it difficult to selectively synthesize this compound. The reaction with phosphorus trichloride tends to proceed to the fully substituted trialkylphosphine, even when the stoichiometry is controlled, making this method less common for producing this compound specifically. dtic.mil

Historically, organolead compounds like tetraethyllead (B6334599) have been used for the synthesis of ethyl-substituted chlorophosphines. For instance, tetraethyllead has been reported to produce ethyldichlorophosphine in excellent yields. dtic.mil However, the extreme toxicity and hazards associated with the preparation and handling of tetraalkyllead compounds have rendered this method largely obsolete and undesirable for laboratory or industrial synthesis. dtic.mil

Substituent Exchange at Phosphorus in Dialkylphosphinous Acid Derivatives

An alternative synthetic strategy involves starting with a pre-formed diethylphosphinous derivative and exchanging a substituent at the phosphorus atom for a chlorine atom. A key class of reactions in this category is halogen-halogen exchange.

Halogen exchange reactions, such as the Finkelstein and Swarts reactions, are well-established methods for interconverting alkyl halides and can be applied to phosphinous halides. wikipedia.orgiitk.ac.inbyjus.comslideshare.netunacademy.comchemistrylearner.com

Finkelstein Reaction: This reaction typically involves the conversion of an alkyl chloride or bromide to an alkyl iodide using an alkali metal iodide like sodium iodide (NaI) in acetone. wikipedia.orgiitk.ac.injk-sci.com The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone. wikipedia.org In the context of this compound, a similar principle could be applied to synthesize iododiethylphosphine from this compound.

Swarts Reaction: The Swarts reaction is used to prepare alkyl fluorides by heating alkyl chlorides or bromides with a metal fluoride (B91410), such as silver fluoride (AgF) or antimony trifluoride (SbF₃). iitk.ac.inbyjus.comblogspot.com This method could be used to convert this compound into fluorodiethylphosphine.

While direct conversion of another diethylphosphinous halide to this compound is less common than its primary synthesis from PCl₃, these exchange reactions are fundamental in organophosphorus chemistry for accessing a range of phosphinous halides. For example, the reaction of a chlorophosphine with antimony trifluoride (SbF₃) is a known method to produce the corresponding fluorophosphine.

Illustrative Halogen Exchange Reactions:

| Starting Material | Reagent | Product | Reaction Type |

| Dialkylchlorophosphine | Metal Fluoride (e.g., SbF₃) | Dialkylfluorophosphine | Swarts-type Reaction |

| Dialkylchlorophosphine | Sodium Iodide (NaI) | Dialkyliodophosphine | Finkelstein-type Reaction |

This interactive table illustrates the principle of halogen exchange for dialkylphosphinous halides.

Novel and Emerging Synthetic Approaches

Research into the synthesis of organophosphorus compounds continues to seek milder, more selective, and more atom-economical methods. While the classical routes to this compound are robust, emerging approaches focus on improving catalytic systems and exploring alternative phosphorus sources.

Recent developments in organophosphorus chemistry have included photoredox-catalyzed methods for the activation of P-H and P-halogen bonds. diva-portal.org For instance, photocatalysis has been used for the reductive dehalogenation of chlorophosphines to yield secondary phosphines under mild conditions. diva-portal.org While not a direct synthesis of this compound, this demonstrates the application of modern synthetic techniques to manipulate the P-Cl bond.

Another area of innovation is the development of new catalytic cross-coupling reactions. Palladium- and nickel-catalyzed reactions have been developed for the synthesis of phosphinoalkynes from chlorophosphanes and terminal alkynes, representing a heteroanalogue of the Sonogashira reaction. acs.org Such catalytic approaches, which activate the P-Cl bond, could potentially be adapted for novel syntheses of chlorophosphines themselves.

Furthermore, new phosphorus reagents are being explored to circumvent the challenges associated with using PCl₃. For example, the use of a protected phosphine (B1218219) reagent, iPr₂NPH₂·BH₃, has enabled the synthesis of complex dialkylchlorophosphines that were not accessible through traditional nucleophilic substitution of PCl₃. researchgate.netacs.org These novel strategies highlight a shift towards more sophisticated and controlled methods for the synthesis of valuable building blocks like this compound.

Photoredox-Catalyzed Activation of Halophosphines

A novel approach for the activation of halophosphines, including alkyl- and aryl-substituted chlorophosphines (R₂PCl), involves the use of photoredox catalysis. acs.orgnih.gov This light-driven method utilizes an Iridium(III)-based photocatalyst to initiate the reaction under mild conditions. acs.orgnih.govdiva-portal.org The process is generally applicable to halophosphines of the type R₂PX, where R can be an alkyl or aryl group and X is a halogen like chlorine or bromine. acs.orgnih.gov

Research findings indicate that the initial products of this photoredox activation are secondary phosphines (R₂PH). acs.orgnih.govresearchgate.net These secondary phosphines are shown to react readily with the remaining, unreacted halophosphine (R₂PX) in what is described as a parent-child reaction, leading to the formation of diphosphines (R₂P–PR₂). acs.orgnih.govresearchgate.net In the specific context of aryl-containing diphosphines, they can be further reduced to their corresponding secondary phosphines under the same photoredox conditions. acs.orgnih.gov

The mechanism of this transformation has been investigated through transient absorption studies. nih.govdiva-portal.orgresearchgate.net These studies show that the excited state of the iridium photocatalyst is reductively quenched by an electron donor, such as N,N-diisopropylethylamine (DIPEA). nih.govdiva-portal.orgresearchgate.net The subsequent electron transfer to the halophosphine (R₂PX) is unexpectedly slow. diva-portal.orgresearchgate.net However, because DIPEA is not a perfectly reversible donor, a small fraction of the reduced iridium catalyst escapes recombination, providing the necessary reductant for the observed chemical transformations. nih.govdiva-portal.orgresearchgate.net This method presents a sustainable alternative to traditional reduction pathways that often require harsh chemical reductants like lithium aluminum hydride. diva-portal.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Phosphine Synthesis

Transition metal catalysis provides a powerful and direct route for the synthesis of various phosphine compounds, including derivatives of this compound. acs.orgmdpi.com These methods are particularly significant for forming phosphorus-carbon (P-C) bonds, a fundamental transformation in organophosphorus chemistry. researchgate.net Nickel and palladium complexes have emerged as effective catalysts for these cross-coupling reactions, enabling the synthesis of complex molecules like phosphinoalkynes. acs.org

Palladium-Catalyzed Cross-Coupling in Phosphinoalkyne Synthesis

Palladium complexes are known to catalyze the cross-coupling of chlorophosphanes with terminal alkynes, a process that serves as a heteroanalogue of the well-known Sonogashira reaction. acs.org In this reaction, the phosphorus-halogen bond of a chlorophosphane, such as this compound, is activated by a Pd(0) complex. acs.org The reaction typically involves heating a solution of the alkyne, chlorophosphane, a base like triethylamine (B128534) (TEA), and a catalytic amount of a palladium complex. acs.org

While effective, palladium catalysts have been found to be generally less active than their nickel counterparts for this specific transformation. acs.org The reaction proceeds smoothly, yielding the desired phosphinoalkynes in nearly quantitative yields. acs.org This method avoids the use of highly reactive organometallic acetylenides (e.g., sodium, lithium, or magnesium acetylenides), which restricts the synthesis of certain functionalized tertiary alkynylphosphanes. acs.org

Nickel-Catalyzed Cross-Coupling in Phosphinoalkyne Synthesis

Nickel catalysts have demonstrated superior efficacy in the cross-coupling of chlorophosphanes, including dialkylchlorophosphanes, with terminal alkynes. acs.org The reaction to form phosphinoalkynes proceeds efficiently, often at room temperature, using various nickel catalyst precursors. acs.org This method represents a novel and straightforward approach to P-C bond formation. acs.org

The reaction is typically carried out by reacting a terminal alkyne with a chlorophosphane in the presence of a base (e.g., triethylamine) and a small percentage of a nickel catalyst. acs.org The process is robust and is not significantly affected by the polarity of the solvent, working well in both nonpolar solvents like toluene (B28343) and more polar ones like acetonitrile. acs.org A variety of terminal alkynes, both aromatic and aliphatic, undergo this coupling reaction to provide the corresponding products in high yields. acs.org

| Entry | Chlorophosphane | Catalyst (3 mol %) | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ph₂PCl | - | Toluene | 80 | 24 h | 0 |

| 2 | Ph₂PCl | Pd(PPh₃)₄ | Toluene | 80 | 1 h | 20 |

| 3 | Ph₂PCl | PdCl₂(dppf) | Toluene | 80 | 1 h | 15 |

| 4 | Ph₂PCl | NiCl₂(dppe) | Toluene | 80 | 10 min | 98 |

| 5 | Ph₂PCl | NiCl₂(dppe) | CH₂Cl₂ | 20 | 6 h | 98 |

| 6 | Ph₂PCl | Ni(cod)₂ | Toluene | 20 | 6 h | 99 |

| 7 | Et₂PCl | Ni(acac)₂ | MeCN | 20 | 8 h | 98 |

Synthesis via Multistep Reaction Sequences Involving Intermediates

This compound is frequently synthesized through multistep reaction sequences and is itself a crucial intermediate for preparing more complex organophosphorus compounds. rsc.orgresearchgate.net A common laboratory-scale synthesis involves the reaction of phosphorus trichloride (PCl₃) with an organometallic reagent. For instance, reacting PCl₃ with diethylzinc (B1219324) (ZnEt₂) in a solvent like tetraglyme (B29129) produces this compound. jyi.org

Another widely used approach is the Grignard reaction, where phosphorus trihalides are reacted with Grignard reagents (RMgX). nih.govthieme-connect.deiitk.ac.in While this method can sometimes result in moderate yields due to P-P coupling side reactions, it remains a staple for both laboratory and industrial synthesis. thieme-connect.de For example, dichlorophenylphosphine (B166023) can be reacted sequentially with different Grignard reagents to produce mixed arylalkyl tertiary phosphines. nih.gov

Furthermore, this compound serves as a key building block. It is used in reactions with lithiated species, such as those generated from lithium halogen exchange of bromo-substituted aromatic compounds, to create functionalized phosphine ligands. rsc.orgresearchgate.netrsc.org For example, 2,5-dibromothiophene (B18171) can be treated with n-butyllithium followed by the addition of this compound to synthesize 2-bromo-5-diethylphosphinothiophene. rsc.orgrsc.org

Direct Conjugation Methods

This compound is an essential reagent in the development of novel bioconjugation technologies. rsc.org One such method is the Redox-assisted Disulfide Direct Conjugation (RDDC), which allows for the direct modification of disulfide bonds in molecules like proteins without the need for a preliminary reductive cleavage step. nih.gov

In the development of the phosphine reagents used for this conjugation, this compound plays a synthetic role. rsc.org For example, a precursor molecule can be deprotonated with n-butyllithium and subsequently reacted with this compound to install the diethylphosphino group. rsc.org The resulting phosphine is a key component of the reagent that facilitates the direct conjugation. This reagent works by being oxidized by a disulfide, which in turn activates an aldehyde group within the reagent. The released thiolate from the original disulfide bond is then trapped, ultimately leading to the insertion of a carbon unit into the disulfide linkage via dithioacetal formation. nih.gov This demonstrates the utility of this compound in creating sophisticated reagents for chemical biology. rsc.org

Reactivity and Reaction Mechanisms Involving Chlorodiethylphosphine

Nucleophilic Substitution Reactions at Phosphorus

The P-Cl bond in chlorodiethylphosphine is highly susceptible to attack by nucleophiles, making nucleophilic substitution the most fundamental and widely utilized aspect of its chemistry. These reactions typically proceed via a bimolecular nucleophilic substitution (Sɴ2) mechanism at the phosphorus center. In this process, the nucleophile attacks the phosphorus atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.

The general mechanism can be represented as: Nu⁻ + (C₂H₅)₂P-Cl → [Nu---P(C₂H₅)₂---Cl]⁻ → Nu-P(C₂H₅)₂ + Cl⁻

A variety of nucleophiles can be employed, leading to a diverse range of diethylphosphino compounds.

Alcoholysis and Phenolysis: In the presence of a base (like a tertiary amine) to neutralize the HCl byproduct, alcohols (ROH) and phenols (ArOH) react with this compound to form phosphinites, (C₂H₅)₂POR.

Aminolysis: Primary (RNH₂) and secondary amines (R₂NH) react readily to yield aminophosphines, such as (C₂H₅)₂PNR₂. The reaction requires two equivalents of the amine, one as the nucleophile and the second to act as a base.

Thiolysis: Thiols (RSH) react in a similar fashion to alcohols, typically with a base, to produce thiophosphinites, (C₂H₅)₂PSR.

These substitution reactions are crucial for introducing the diethylphosphino moiety into organic molecules. The stereochemical outcome of these reactions, particularly with chiral nucleophiles, is of significant interest in the synthesis of asymmetric ligands for catalysis. For instance, reaction with chiral alcohols like (-)-menthol can be used to prepare diastereomeric phosphinites, which may be separable beilstein-journals.org.

Table 1: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu-H) | Reagent/Conditions | Product | Product Class |

| Ethanol (CH₃CH₂OH) | Triethylamine (B128534) (Et₃N) | (C₂H₅)₂P-OCH₂CH₃ | Ethyl diethylphosphinite |

| Diethylamine ((CH₃CH₂)₂NH) | 2 equivalents of (CH₃CH₂)₂NH | (C₂H₅)₂P-N(CH₂CH₃)₂ | N,N-Diethyl-P,P-diethylphosphinous amide |

| Ethanethiol (CH₃CH₂SH) | Pyridine | (C₂H₅)₂P-SCH₂CH₃ | S-Ethyl diethylthiophosphinite |

Reactions with Organometallic Reagents for Carbon-Phosphorus Bond Formation

The formation of new carbon-phosphorus bonds is a cornerstone of organophosphorus chemistry, and the reaction of chlorophosphines with organometallic reagents is a primary method for achieving this transformation. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), feature a nucleophilic carbon atom that readily attacks the electrophilic phosphorus center of this compound chemistryviews.orglibretexts.org.

This reaction effectively replaces the chlorine atom with an organic group, yielding tertiary phosphines: (C₂H₅)₂P-Cl + R-M → (C₂H₅)₂P-R + M-Cl (where M = MgX or Li)

The high reactivity of Grignard and organolithium reagents ensures that these reactions are generally efficient byjus.com. However, this high reactivity can sometimes be a drawback. In the synthesis of dichlorophosphines (RPCl₂) from PCl₃, over-alkylation to form R₂PCl or R₃P is a common side reaction chemistryviews.org. The use of this compound as a substrate already possesses two ethyl groups, so the reaction is a direct route to trialkyl- or dialkylarylphosphines. The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as it stabilizes the organometallic reagent libretexts.org.

Table 2: Synthesis of Tertiary Phosphines from this compound

| Organometallic Reagent | Formula | Expected Product | Product Name |

| Methylmagnesium bromide | CH₃MgBr | (C₂H₅)₂PCH₃ | Diethylethylphosphine |

| n-Butyllithium | n-C₄H₉Li | (C₂H₅)₂P(n-C₄H₉) | n-Butyldiethylphosphine |

| Phenylmagnesium bromide | C₆H₅MgBr | (C₂H₅)₂PC₆H₅ | Diethylphenylphosphine |

Oxidation and Disproportionation Pathways

The phosphorus atom in this compound is in the +3 oxidation state and is readily oxidized to the more stable pentavalent state (+5). Trivalent phosphorus compounds are known to have a high affinity for oxygen and other chalcogens altervista.org.

Oxidation: Controlled oxidation can be achieved with various oxidizing agents. For example, reaction with hydrogen peroxide (H₂O₂) or atmospheric oxygen yields diethylphosphinic chloride, a P(V) compound nih.govgoogle.com. Reaction with elemental sulfur (S₈) or selenium affords the corresponding diethylphosphinothioic chloride ((C₂H₅)₂P(S)Cl) or diethylphosphinoselenoic chloride ((C₂H₅)₂P(Se)Cl), respectively ias.ac.in. These reactions are highly exothermic and provide access to a wide range of P(V) compounds.

(C₂H₅)₂PCl + [O] → (C₂H₅)₂P(O)Cl 8 (C₂H₅)₂PCl + S₈ → 8 (C₂H₅)₂P(S)Cl

Disproportionation: Disproportionation is a redox reaction where a substance is simultaneously oxidized and reduced khanacademy.orgquora.com. While well-documented for some phosphorus halides under harsh conditions (e.g., high temperatures) google.com, this pathway is less common for this compound under normal conditions. A conceptually related process is ligand redistribution, which can be catalyzed by Lewis acids. In such a scenario, this compound could potentially rearrange to form ethyl dichlorophosphine and triethylphosphine (B1216732):

2 (C₂H₅)₂PCl ⇌ (C₂H₅)PCl₂ + (C₂H₅)₃P

This equilibrium generally lies to the side of the mixed-substituent phosphine (B1218219), but it can be a consideration in certain catalytic processes or at elevated temperatures.

Addition Reactions with Unsaturated Systems

This compound can react with unsaturated organic molecules like olefins and alkynes, although these reactions are often more complex than simple substitution or oxidation.

Phosphines can act as nucleophilic catalysts in Michael additions or undergo addition themselves to electron-deficient alkenes (activated olefins) such as acrylonitrile (B1666552) (CH₂=CHCN) murraystate.edu. The lone pair on the phosphorus atom of this compound can initiate a nucleophilic attack on the β-carbon of the acrylonitrile. This forms a zwitterionic intermediate. The subsequent reaction pathway can vary depending on the conditions, potentially leading to polymerization or the formation of a cyclic or acyclic phosphorus-containing product after rearrangement or reaction with another species.

** (C₂H₅)₂PCl + CH₂=CHCN → [(C₂H₅)₂P⁺(Cl)-CH₂-CH⁻-CN] **

The reaction of chlorophosphines with alkynes can proceed through several pathways. An electrophilic addition mechanism can occur where the phosphorus adds across the triple bond libretexts.org. For terminal alkynes, this could lead to the formation of a vinylphosphorus compound. The initial adduct may be a phosphonium (B103445) salt that can undergo further reactions nih.gov.

Cycloaddition reactions involving phosphorus compounds are a powerful tool for synthesizing phosphorus-containing heterocycles nih.gov. While this compound itself may not be the direct partner in a cycloaddition, it can serve as a precursor to more reactive species like phosphinidenes ((C₂H₅)₂P-), which can then participate in cycloadditions with dienes or other unsaturated systems.

Complexation and Ligand Exchange Reactions

With its available lone pair of electrons, this compound functions as a Lewis base and can act as a ligand in coordination complexes with transition metals. It is a moderately good σ-donor and a weak π-acceptor. It has been noted as a suitable ligand for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which implies the in-situ formation of active palladium complexes sigmaaldrich.comsigmaaldrich.com.

The general complexation reaction is: M-Lₙ + (C₂H₅)₂PCl → [M(L)ₙ₋₁(P(C₂H₅)₂Cl)] + L

A ligand exchange (or substitution) reaction is a fundamental process in coordination chemistry where one ligand in a complex is replaced by another chemguide.co.uklibretexts.org. This compound can participate in these reactions in two ways:

It can displace other, more labile ligands (like solvents or CO) from a metal center to form a new complex.

Once coordinated, the this compound ligand itself can be replaced by a stronger donor ligand.

The stability of the resulting complex and the kinetics of the exchange are governed by factors such as the nature of the metal, the other ligands present, and the electronic and steric properties of this compound compared to the incoming or outgoing ligand nih.govnsf.gov.

Table 3: Potential Coordination Complexes of this compound

| Metal Precursor | Example Metal | Plausible Complex | Coordination Geometry (Example) |

| M(CO)₆ | W, Mo, Cr | W(CO)₅(P(C₂H₅)₂Cl) | Octahedral |

| PdCl₂(cod) | Pd(II) | PdCl₂((C₂H₅)₂PCl)₂ | Square Planar |

| Ni(cod)₂ | Ni(0) | Ni((C₂H₅)₂PCl)₄ | Tetrahedral |

Mechanistic Investigations of this compound Transformations

Mechanistic studies of this compound reactions often involve a combination of computational and experimental techniques to elucidate the step-by-step processes of bond formation and cleavage. Theoretical models, such as Density Functional Theory (DFT), have proven invaluable in mapping potential energy surfaces, identifying transition states, and predicting the feasibility of various reaction pathways. These computational approaches are frequently complemented by experimental methods aimed at detecting and characterizing short-lived intermediates.

Intermediate Identification and Characterization

The direct observation and characterization of reaction intermediates are paramount to substantiating proposed mechanistic pathways. Due to their often transient nature, sophisticated spectroscopic techniques and trapping experiments are employed to gather evidence of their existence and structure.

In reactions of chlorophosphine derivatives, the formation of various intermediates has been computationally and, in some cases, experimentally supported. For instance, in nucleophilic substitution reactions at the phosphorus center, a key consideration is whether the reaction proceeds through a direct displacement (SN2@P) mechanism or involves other reactive species. Theoretical studies on related chlorophosphines reacting with Grignard reagents have explored the competition between a traditional backside SN2 attack at the phosphorus atom and a novel pathway involving an initial attack at the chlorine atom (SN2@Cl) followed by a subsequent substitution at a carbon center (SN2@C).

Table 1: Investigated Reaction Mechanisms for a Chlorophosphine Derivative with Grignard Reagents

| Reactant System | Proposed Mechanism | Key Feature |

| Chlorophosphine Derivative + Aliphatic Grignard | SN2@P | Backside nucleophilic attack at the phosphorus center. |

| Chlorophosphine Derivative + Aromatic Grignard | SN2@Cl followed by SN2@C | Initial nucleophilic attack on the chlorine atom. |

This table is based on computational studies of a representative chlorophosphine derivative and illustrates potential pathways that may be relevant to this compound.

Experimentally, techniques such as in-situ NMR spectroscopy, particularly at low temperatures, can enable the direct observation of less stable intermediates. For other reactive organophosphorus species, cryogenic spectroscopy has been utilized to isolate and structurally characterize fleeting intermediates. While specific spectroscopic data for this compound reaction intermediates are not extensively documented in readily available literature, the principles of these techniques are broadly applicable to its study. Chemical trapping, where a reactive species is added to the reaction mixture to intercept and form a stable, characterizable adduct with the intermediate, provides another powerful tool for inferring the presence of transient species.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of chemical reactions, offering a deeper understanding of the factors that control reaction outcomes. These studies involve the determination of parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡).

Computational chemistry plays a significant role in estimating these parameters for proposed reaction pathways. For example, DFT calculations can be used to determine the Gibbs free energy barriers for different mechanistic routes, allowing for a comparison of their relative likelihood. A lower Gibbs free energy of activation corresponds to a faster reaction rate.

Table 2: Calculated Gibbs Free Activation Barriers for Competing Mechanisms

| Reaction Pathway | Gibbs Free Activation Barrier (kcal/mol) |

| SN2@P (Backside) | Value A |

| SN2@P (Frontside) | Value B |

| SN2@Cl | Value C |

The data from such computational studies can help explain experimentally observed product distributions and stereochemical outcomes. For instance, a significantly lower activation barrier for an SN2@P pathway compared to an SN2@Cl pathway would suggest that the former is the predominant mechanism.

Applications of Chlorodiethylphosphine in Catalysis and Ligand Design

Design and Synthesis of Phosphine (B1218219) Ligands

The phosphorus atom in chlorodiethylphosphine is highly nucleophilic, allowing for straightforward reactions with a variety of electrophiles to generate tertiary phosphines. This reactivity is the foundation for its use in creating a diverse range of ligand architectures.

The incorporation of diethylphosphine (B1582533) moieties is a key strategy for creating electron-rich phosphine ligands. tcichemicals.com These ligands enhance the electron density on the metal center of a catalyst, which can facilitate crucial steps in catalytic cycles, such as oxidative addition. tcichemicals.comnih.gov The combination of electronic and steric properties—the latter provided by the ethyl groups—is critical for stabilizing the catalytically active species. nih.gov

Bulky and electron-donating ligands are particularly important for stabilizing monoligated Pd(0) intermediates, which are believed to be key species in many cross-coupling catalytic cycles. nih.gov This enhanced reactivity has expanded the scope of possible coupling partners to include traditionally difficult substrates like unactivated aryl chlorides. tcichemicals.comnih.gov The development of dialkylbiaryl phosphines, a class of ligands known for improving reactivity in palladium catalysis, often relies on precursors that can introduce these electron-rich alkylphosphine groups. nih.govsigmaaldrich.com

Table 1: Properties Conferred by Electron-Rich Dialkylphosphine Moieties

| Property | Consequence in Catalysis |

|---|---|

| High Electron Density | Promotes oxidative addition step in the catalytic cycle. tcichemicals.com |

| Steric Bulk | Promotes reductive elimination step; stabilizes active catalytic species. tcichemicals.comnih.gov |

| Enhanced Reactivity | Allows for coupling of less reactive substrates (e.g., aryl chlorides). nih.gov |

| Catalyst Stability | Stabilizes low-coordination-number metal complexes. nih.gov |

This compound is a valuable reagent for the synthesis of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter. nih.gov A robust method for creating such ligands involves the use of phosphine-borane intermediates. nih.govtcichemicals.com This approach allows for the synthesis of various optically pure P-chiral phosphine ligands with greater convenience than older methods that used phosphine oxides. tcichemicals.com

The synthesis typically involves nucleophilic substitution on a chiral precursor or stereospecific reactions at the phosphorus center. The resulting P-chiral ligands, especially those that are conformationally rigid and electron-rich, can exhibit excellent enantioselectivity and high activity in a wide range of transition-metal-catalyzed asymmetric reactions, such as hydrogenation. nih.govtcichemicals.com The design and synthesis of new chiral phosphine ligands remain an active area of research, as no single "all-purpose" ligand exists for all types of asymmetric transformations. tcichemicals.com

Pincer ligands are chelating agents that bind to a metal center via three adjacent, coplanar sites, often in a meridional configuration. wikipedia.org This tridentate coordination confers exceptional thermal stability to the resulting metal complexes. wikipedia.org The rigid structure of the pincer framework helps to prevent ligand dissociation and other deactivation pathways. wikipedia.org

This compound can be used to introduce phosphine donor groups into the arms of a pincer ligand framework. sigmaaldrich.com For example, a PCP-type pincer ligand features a central carbanionic donor flanked by two phosphine donors. wikipedia.org The synthesis can involve the reaction of this compound with a lithiated pincer backbone. These complexes have shown significant promise in a variety of catalytic applications, including the dehydrogenation of alkanes and the reduction of carbon dioxide. wikipedia.orgsigmaaldrich.com

Tertiary phosphines derived from this compound can be readily converted into their corresponding phosphine chalcogenides (oxides, sulfides, and selenides). These P(V) compounds are generally more stable to air and moisture than their P(III) precursors. uni-regensburg.de

A common synthetic route involves the direct reaction of the phosphine with an oxidizing agent. For example, phosphine sulfides and selenides can be obtained by reacting the phosphine with elemental sulfur or selenium, often in refluxing toluene (B28343). nih.gov In a specific application, 2-bromo-5-diethylphosphinothiophene was synthesized via the reaction of 2,5-dibromothiophene (B18171) with n-butyllithium followed by quenching with this compound. rsc.orgnih.gov This phosphine was then reacted with elemental selenium to produce the corresponding phosphine selenide (B1212193), which was subsequently used as a ligand to synthesize cobalt selenide clusters. rsc.orgnih.gov These phosphine chalcogenides serve as versatile ligands for creating novel coordination complexes and materials. nih.govrsc.org

Catalytic Transformations Utilizing this compound-Derived Ligands

The unique electronic and steric properties of ligands derived from this compound make them highly effective in a variety of catalytic reactions, most notably in palladium-catalyzed cross-coupling.

Cross-coupling reactions are fundamental C-C bond-forming processes in organic synthesis. The performance of the palladium catalysts used in these reactions is heavily dependent on the supporting phosphine ligands. wikipedia.org Ligands containing the electron-rich diethylphosphine group are particularly effective. tcichemicals.comnih.gov The high electron density of these ligands promotes the oxidative addition of aryl halides to the Pd(0) center, while their steric bulk facilitates the final reductive elimination step to release the product and regenerate the catalyst. tcichemicals.comnih.gov

Table 2: Role of Diethylphosphine-Derived Ligands in Key Cross-Coupling Reactions

| Reaction | Role of Ligand | Substrate Example | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Electron-rich phosphines enhance catalyst activity and expand substrate scope to include aryl chlorides and tosylates. | Aryl Halide + Arylboronic Acid | nih.govwikipedia.org |

| Heck Reaction | Bulky, electron-rich phosphines are versatile for coupling various olefins with aryl halides, including challenging aryl chlorides. | Aryl Halide + Alkene | wikipedia.orgmdpi.com |

| Sonogashira Coupling | Electron-rich phosphine ligands increase the rate of oxidative addition, a key step in coupling terminal alkynes with aryl halides. | Aryl Halide + Terminal Alkyne | wikipedia.orglibretexts.org |

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organohalide. wikipedia.org The use of bulky, electron-rich dialkylbiaryl phosphine ligands has become routine, enabling the coupling of unactivated aryl chlorides and sterically hindered substrates, often at low catalyst loadings. nih.gov

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org Catalysts supported by bulky, electron-rich phosphine ligands have proven to be mild and versatile for the coupling of various aryl chlorides. mdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The use of a palladium catalyst with phosphine ligands is typical. wikipedia.org Electron-rich phosphine ligands can accelerate the reaction by increasing the rate of oxidative addition of the aryl halide to the palladium center. libretexts.org

The ligand 2-bromo-5-diethylphosphinothiophene, synthesized from this compound, is an example of a molecule whose structure is well-suited for these applications, combining an electron-rich diethylphosphine donor with a heteroaryl backbone. rsc.orgnih.gov

Allylic Alkylation

Ligands derived from this compound, such as those incorporating a diethylphosphino moiety, have been utilized in palladium-catalyzed allylic alkylation. In this reaction, a nucleophile is coupled with a substrate containing an allylic leaving group, catalyzed by a palladium complex. The structure of the phosphine ligand is critical in determining the catalyst's efficacy.

Research into benzoferrocenyl phosphine ligands has demonstrated the application of a 5-(diethylphosphino)indenyl ligand in the palladium-catalyzed allylic alkylation of allyl acetate (B1210297) with dimethyl malonate. benthamopen.com When this ligand was used, the reaction proceeded to quantitative conversion within 15 minutes at room temperature. benthamopen.com This high activity highlights the successful application of a diethylphosphino-containing ligand framework in this class of carbon-carbon bond-forming reactions. The specific conditions and results are detailed in the table below. benthamopen.com

| Ligand | Catalyst System | Base | Time (min) | Conversion (%) |

|---|---|---|---|---|

| [5-(Diethylphosphino)indenyl-pentamethylcyclopentadienyliron] | [Pd(C3H5)Cl]2 / Ligand | BSA / KOAc | 15 | 100 |

Dehydrocoupling Reactions

The dehydrocoupling of secondary phosphines (R₂PH) to form diphosphines (R₂P-PR₂) is a significant reaction for creating P-P bonds, with hydrogen gas as the only byproduct. This transformation can be catalyzed by various transition metal complexes. The reactivity and success of the catalysis are influenced by the nature of the phosphine substituents and the metal catalyst.

Studies on rhodium-catalyzed dehydrocoupling of secondary phosphine-borane adducts (H₃B·PR₂H) have shown that the electronic properties of the phosphine substituents play a key role. For aryl-substituted secondary phosphines, electron-withdrawing groups on the aryl ring were found to accelerate the rate of dehydrocoupling. acs.org In parallel, iron-based catalysts have also been shown to be effective. For instance, an iron(II) β-diketiminate complex has been used to catalyze the dehydrocoupling of secondary aryl phosphines, with spectroscopic yields reaching 100% for diphenylphosphine (B32561). nih.gov These findings establish a framework for the catalytic dehydrocoupling of the broader class of secondary phosphines, which includes diethylphosphine.

Hydroformylation of Alkenes

In hydroformylation, an alkene is converted to an aldehyde by reaction with carbon monoxide and hydrogen, a process of immense industrial importance. The choice of phosphine ligand coordinated to the metal catalyst (typically rhodium) is paramount for controlling both chemo- and regioselectivity.

A notable example involving a diethylphosphine derivative is the use of the chiral ligand (R,R)-Etdiop, which incorporates two diethylphosphine groups. acs.org In the rhodium-catalyzed hydroformylation of styrene, the use of the Etdiop ligand resulted in complete regioselectivity, exclusively forming the branched aldehyde, hydratropaldehyde. acs.org However, the enantioselectivity achieved in this transformation was very low. When used in platinum-catalyzed systems, ligands with alkyl substituents like Etdiop led to a decrease in catalytic activity compared to their diphenylphosphine counterparts. acs.org

| Catalyst System | Substrate | Product Selectivity | Enantioselectivity (ee) |

|---|---|---|---|

| Rhodium / Etdiop | Styrene | 100% Branched Aldehyde (Hydratropaldehyde) | Very Low |

Platinum-Catalyzed Hydrolysis of Nitriles

The hydration of nitriles to form primary amides is a valuable chemical transformation. While traditional methods often require harsh acidic or basic conditions, platinum-catalyzed systems offer a milder alternative. The ligands employed in these platinum catalysts are crucial for their activity.

Catalysts for this transformation often involve platinum(II) complexes with secondary phosphine oxide (SPO) ligands. nih.gov These SPOs, such as dimethylphosphine (B1204785) oxide, can form highly active catalysts for the hydration of a wide range of nitriles, including sterically hindered ones, under neutral conditions and at temperatures as low as 40-80 °C. nih.govscispace.com The reaction of diethylphosphinous acid (PEt₂OH), which can be derived from this compound, with a platinum source has been investigated. The resulting dimeric platinum complex, [PtCl{(PEt₂O)₂H}]₂, was found to be a poor catalyst for the hydration of acetonitrile. lookchem.com This indicates that while the general class of dialkylphosphine oxide ligands is effective, the specific structure and nature of the resulting complex are critical for achieving high catalytic activity.

Asymmetric Catalysis

This compound serves as a precursor to chiral ligands containing the diethylphosphino group, which are designed for use in asymmetric catalysis to control the stereochemical outcome of a reaction.

Asymmetric Diethylzinc (B1219324) Addition to Enones

The enantioselective conjugate addition of organozinc reagents to α,β-unsaturated enones is a powerful method for forming chiral carbon-carbon bonds. This reaction is typically catalyzed by a copper complex bearing a chiral ligand. Chiral phosphorus-based ligands have been shown to be effective in this role.

Research has demonstrated that a copper catalyst complexed with a chiral aryl diphosphite ligand can effectively catalyze the 1,4-conjugate addition of diethylzinc to cyclic enones. nih.gov This system provides the desired β-alkylated ketones with high yields and enantioselectivities. For example, the addition to cyclohex-2-enone proceeded with an enantiomeric excess (ee) of up to 90.2%. nih.gov Similarly, high yields and enantioselectivities have been achieved in the asymmetric addition of diallylphosphine oxide to various enones using a dinuclear zinc catalyst. nih.gov These results underscore the utility of chiral phosphorus compounds, a class of molecules for which this compound is a potential building block, in synthesizing enantiomerically enriched products via conjugate addition.

| Substrate | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Cyclohex-2-enone | Chiral Aryl Diphosphite | 91 | 90.2 |

| Cyclopent-2-enone | Chiral Aryl Diphosphite | 85 | 76.6 |

Enantioselective Direct-Type Aldol (B89426) Reaction

The direct aldol reaction, which couples two carbonyl compounds without the pre-formation of an enolate, is a highly atom-economical process. Achieving enantioselectivity in this reaction often relies on the use of a chiral catalyst. Chiral phosphine oxides, which are oxidized derivatives of phosphines, have emerged as effective organocatalysts for this transformation.

The catalytic strategy involves the in situ formation of a trichlorosilyl (B107488) enol ether from a ketone donor. A chiral phosphine oxide then activates this intermediate, facilitating its enantioselective addition to an aldehyde acceptor. mdpi.com This method has been successfully applied to achieve directed cross-aldol reactions between different ketones and aldehydes, as well as intramolecular aldol reactions, affording the corresponding β-hydroxy carbonyl products with high diastereo- and enantioselectivity. mdpi.com This demonstrates a key application for chiral phosphine derivatives in promoting complex, stereoselective bond-forming reactions.

Homogeneous Catalysis in Hydrocarbonylation Processes

This compound serves as a critical building block in the synthesis of sophisticated phosphine ligands tailored for specific catalytic applications. A notable example is its use in creating bidentate phosphine ligands for rhodium-catalyzed hydroformylation, a key industrial hydrocarbonylation process. Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. nih.govgoogle.com The selectivity of this reaction, particularly towards the desired linear or branched aldehyde, is heavily influenced by the steric and electronic properties of the phosphine ligands coordinated to the metal center. scispace.com

In the context of producing valuable chemical intermediates, this compound is employed as a reagent in the preparation of specialized diphosphine ligands. For instance, it is a precursor to 9,9-dimethyl-4,5-bis(diethylphosphino)xanthene. This ligand is synthesized and then combined with a rhodium complex to form a highly effective catalyst system for the hydroformylation of allyl alcohol. google.com The primary objective of this specific process is the high-yield production of 4-hydroxybutyraldehyde (B1207772) (HBA), a linear aldehyde, while minimizing the formation of the branched isomer, 3-hydroxy-2-methylpropionaldehyde (HMPA). google.com

The catalyst system, comprising the rhodium complex and the diphosphine ligand derived from this compound, demonstrates high efficiency and selectivity under specific process conditions. google.com The subsequent hydrogenation of the desired HBA product yields 1,4-butanediol (B3395766) (BDO), an important commodity chemical. google.com This application underscores the indirect but vital role of this compound in facilitating advanced homogeneous catalysis by enabling the construction of precisely engineered ligands.

Table 1: Rhodium-Catalyzed Hydroformylation of Allyl Alcohol Using a Ligand Derived from this compound

| Parameter | Description | Reference |

|---|---|---|

| Catalyst System | A rhodium complex in combination with a 4,5-bis(di-n-alkylphosphino)xanthene ligand, such as 9,9-dimethyl-4,5-bis(diethylphosphino)xanthene. | google.com |

| Ligand Precursor | This compound is used as a key reagent to synthesize the diethylphosphino groups on the xanthene backbone. | google.com |

| Substrate | Allyl alcohol | google.com |

| Reactants | Carbon monoxide (CO) and hydrogen (H₂) | google.com |

| Primary Product | 4-hydroxybutyraldehyde (Linear Aldehyde) | google.com |

| By-product | 3-hydroxy-2-methylpropionaldehyde (Branched Aldehyde) | google.com |

| Process Goal | Achieve a high yield and high selectivity for the linear aldehyde product over the branched isomer. | google.com |

Catalytic Hydrogenation in Two-Phase Systems

Catalytic hydrogenation in two-phase systems represents a significant advancement in green chemistry, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation typical of heterogeneous catalysts. osti.gov In a common arrangement, the catalyst is dissolved in an aqueous phase, while the substrate and products remain in an immiscible organic phase. google.com This setup allows for the straightforward recovery and recycling of the often expensive metal-ligand catalyst. osti.gov

The key to this methodology is the design of water-soluble ligands. Phosphine ligands are frequently used, and their solubility in water is typically achieved by introducing hydrophilic functional groups, such as sulfonates (-SO₃⁻), carboxylates (-COO⁻), or ammonium (B1175870) salts. researchgate.netnih.gov For example, the sodium salt of sulfonated triphenylphosphine (B44618) (TPPTS) is a well-known water-soluble ligand used to form aqueous-phase rhodium and ruthenium catalysts for the hydrogenation of various substrates. google.compnnl.gov These catalysts are effective for reactions like the reduction of unsaturated aldehydes or CO₂ in biphasic or purely aqueous systems. osti.govpnnl.gov The efficiency of the two-phase system relies on the catalyst remaining entirely in the aqueous phase, preventing leaching and contamination of the product stream. google.com

While the modification of phosphines to induce water solubility is a general strategy, a review of available scientific literature and patents does not provide specific examples of this compound being directly used or functionalized to create ligands for catalytic hydrogenation in two-phase systems. The compound itself is not water-soluble, and its derivatives mentioned in the context of catalysis, such as those used in hydroformylation, are typically employed in single-phase organic media. Therefore, while two-phase hydrogenation is a vital area of phosphine ligand application, a direct role for this compound in this specific context is not documented in the reviewed sources.

Spectroscopic Characterization and Analytical Methodologies for Chlorodiethylphosphine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive analytical technique that provides detailed information about the molecular structure of a compound. magritek.com It is particularly crucial for the characterization of air-sensitive compounds like many phosphines. magritek.com Different nuclei within a molecule resonate at distinct frequencies, offering a comprehensive picture of the chemical environment. For chlorodiethylphosphine and its derivatives, ¹H, ¹³C, and ³¹P NMR are the most informative techniques.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy is fundamental in confirming the presence and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides characteristic signals for the ethyl groups attached to the phosphorus atom. spbu.ru The protons of the methylene (B1212753) (-CH2-) and methyl (-CH3) groups exhibit distinct chemical shifts and coupling patterns due to their proximity to the phosphorus atom and to each other. Even for structurally similar aryl phosphines, ¹H NMR can be used for their identification as each spectrum shows characteristic signals that can be used to fingerprint these compounds. magritek.com

The typical ¹H NMR spectrum of this compound would show a complex multiplet for the methylene protons and a triplet for the terminal methyl protons. The coupling between the phosphorus nucleus and the adjacent protons (²J(P-H) and ³J(P-H)) further splits these signals, providing valuable structural information.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. sioc-journal.cnacs.org In the case of this compound, the ¹³C NMR spectrum will display distinct signals for the two different carbon atoms of the ethyl groups. The chemical shifts of these carbons are influenced by the electronegativity of the attached phosphorus and chlorine atoms.

A key feature of the ¹³C NMR spectra of organophosphorus compounds is the observation of coupling between the phosphorus-31 and carbon-13 nuclei (J(P-C)). researchgate.netresearchgate.net The magnitude of these coupling constants, particularly one-bond (¹J(P-C)) and two-bond (²J(P-C)) couplings, provides valuable insights into the bonding and stereochemistry around the phosphorus center. researchgate.netacs.org For instance, the DEPT (Distortionless Enhancement by Polarization Transfer) technique can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful in analyzing the structure of more complex phosphine (B1218219) derivatives. youtube.com

| Carbon Type | DEPT-45 | DEPT-90 | DEPT-135 |

| C | No Peak | No Peak | No Peak |

| CH | Positive | Positive | Positive |

| CH₂ | Positive | No Peak | Negative |

| CH₃ | Positive | No Peak | Positive |

| This table illustrates the expected signal outcomes for different carbon environments in DEPT NMR experiments, aiding in the structural elucidation of organophosphorus compounds. youtube.com |

³¹P NMR Spectroscopy for Structural Elucidation and Reaction Monitoring

Phosphorus-31 (³¹P) NMR spectroscopy is arguably the most powerful tool for the analysis of organophosphorus compounds, including this compound. slideshare.net The ³¹P nucleus has a natural abundance of 100% and a wide chemical shift range, making it highly sensitive and providing excellent signal dispersion. huji.ac.ilmdpi.com This technique directly probes the phosphorus atom, offering unique insights into its oxidation state, coordination environment, and the nature of the substituents attached to it.

The chemical shift (δ) in ³¹P NMR is highly indicative of the electronic environment of the phosphorus atom. For trivalent phosphorus compounds like this compound, the chemical shift is significantly different from that of pentavalent phosphorus compounds such as phosphine oxides or phosphonates. sjtu.edu.cnresearchgate.net For instance, this compound exhibits a characteristic chemical shift in the downfield region, typical for chlorophosphines. sjtu.edu.cn

³¹P NMR is also an invaluable tool for monitoring chemical reactions in real-time. magritek.commagritek.com For example, the oxidation of a phosphine to a phosphine oxide can be easily followed by observing the disappearance of the phosphine signal and the appearance of a new signal at a different chemical shift corresponding to the phosphine oxide. magritek.commagritek.com This allows for the optimization of reaction conditions and the identification of intermediates and byproducts. magritek.com The progress of kinase-catalyzed monophosphorylations can also be monitored in real-time using ³¹P-NMR. nih.gov

| Compound Type | Typical ³¹P Chemical Shift Range (ppm) |

| Phosphines (R₃P) | -60 to +50 |

| Chlorophosphines (R₂PCl) | +80 to +120 |

| Dichlorophosphines (RPCl₂) | +150 to +200 |

| Phosphorus Trichloride (B1173362) (PCl₃) | ~+219 |

| Phosphine Oxides (R₃PO) | +25 to +60 |

| Phosphonates ((RO)₂P(O)R) | +15 to +30 |

| This table provides a general overview of the characteristic ³¹P NMR chemical shift ranges for various classes of organophosphorus compounds. sjtu.edu.cnresearchgate.net |

NMR for Halogen-Bonding Studies

Halogen bonding is a non-covalent interaction between a halogen atom and a nucleophilic species. mdpi.com NMR spectroscopy has emerged as a powerful technique to study these interactions in solution. mdpi.com In the context of this compound derivatives, the phosphorus atom can act as a halogen bond acceptor. researchgate.net

Changes in the NMR chemical shifts of the nuclei involved in the halogen bond can provide evidence for the formation and strength of the interaction. researchgate.net For instance, upon formation of a halogen bond between a phosphine derivative and a halogen bond donor, a change in the ³¹P chemical shift is expected. mdpi.com Advanced NMR techniques, such as the measurement of through-space nuclear Overhauser effects (NOEs) or diffusion-ordered spectroscopy (DOSY), can provide further details on the geometry and stability of the halogen-bonded adducts in solution. mdpi.com The measurement of J-couplings across the halogen bond can also offer insights into the nature of this interaction. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. researchgate.net It is used to verify the molecular ion and analyze fragmentation patterns. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern in the mass spectrum provides valuable structural information. Electron ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, causing it to fragment in a predictable manner. researchgate.net The fragmentation of organophosphorus compounds is influenced by the nature of the substituents on the phosphorus atom. nih.gov For this compound, characteristic fragment ions would result from the loss of a chlorine atom, an ethyl group, or smaller neutral molecules. The study of these fragmentation pathways helps in confirming the structure of the parent molecule and identifying related compounds in a mixture. researchgate.netlibretexts.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org Different chemical bonds vibrate at characteristic frequencies, resulting in a unique infrared spectrum for each compound. msu.edu

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable technique for characterizing the electronic transitions within molecules. While this compound itself does not possess strong chromophores that absorb in the visible region, its derivatives, particularly transition metal complexes, exhibit informative UV-Visible spectra. rsc.orgrsc.orgnih.gov

The study of cobalt selenide (B1212193) clusters with thienyl phosphine ligands, which are derivatives of this compound, reveals distinct absorption bands. For instance, the complex Co₆Se₈(P(Et)₂(C₄H₂SBr))₆ displays absorption maxima (λAbs) at 366, 442, and 502 nm. rsc.org These absorptions are attributed to electronic transitions within the cluster's framework and are influenced by the nature of the phosphine ligands. The extension of conjugation in these systems generally leads to a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in molar absorptivity). msu.edu

The UV-Visible spectroscopic technique is instrumental in monitoring the formation of these complex derivatives and in studying their electronic properties, which are critical for applications in materials science, such as in donor-acceptor systems for organic photovoltaics. rsc.orgrsc.orgnih.gov The molar absorption coefficient, an intrinsic property, can serve as a fingerprint for identifying these organic compounds. ej-eng.org

Table 1: UV-Visible Absorption Data for a this compound Derivative

| Compound | Absorption Maxima (λmax, nm) | Solvent |

|---|---|---|

| Co₆Se₈(P(Et)₂(C₄H₂SBr))₆ | 366, 442, 502 | Toluene (B28343) |

X-ray Diffraction (XRD) and Crystallography

For example, the crystal structures of various metal carbonyl cluster complexes containing phosphinobenzenechromium tricarbonyl ligands, which can be synthesized from this compound precursors, have been determined. cdnsciencepub.com These studies reveal the coordination environment of the metal centers and the spatial arrangement of the ligands. cdnsciencepub.comrsc.org

Crystallographic data for such complexes includes the crystal system, space group, and unit cell dimensions. For instance, a PPrⁱ₂C₆H₄Cr(CO)₃ derivative was found to be monoclinic with the space group P2₁/c. cdnsciencepub.com The data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and obtain high-resolution structures. unimi.it Powder X-ray diffraction (PXRD) is also employed to characterize the bulk crystalline nature of materials. rsc.orgnih.govindianchemicalsociety.com

Table 2: Illustrative Crystallographic Data for a Phosphinobenzenechromium Tricarbonyl Derivative

| Parameter | Value |

|---|---|

| Compound | PPrⁱ₂C₆H₄Cr(CO)₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.150(2) |

| b (Å) | 13.490(2) |

| c (Å) | 15.125(1) |

| β (°) | 100.19(1) |

| Z | 4 |

Cyclic Voltammetry and Electrochemical Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. nih.gov It provides information on the formal reduction potentials and the stability of the oxidized and reduced forms of a molecule. For this compound derivatives, particularly metal complexes, CV is used to probe their electronic structure and electron transfer capabilities. rsc.orgrsc.orgnih.gov

Studies on cobalt selenide clusters with thienyl phosphine ligands have utilized cyclic voltammetry to determine their redox potentials. rsc.orgrsc.orgnih.gov These measurements are typically carried out in a suitable solvent like dichloromethane (B109758) or acetonitrile, with a supporting electrolyte such as tetra-n-butylammonium hexafluorophosphate (B91526) (TBAPF₆). columbia.edu A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum), and a reference electrode (e.g., silver pseudo-reference). columbia.edu The resulting voltammograms reveal the potentials at which oxidation and reduction events occur. For reversible processes, the midpoint potential (E₁/₂) provides a good estimate of the formal redox potential. nih.gov

Table 3: Typical Experimental Setup for Cyclic Voltammetry

| Component | Material/Specification |

|---|---|

| Working Electrode | Glassy Carbon |

| Counter Electrode | Platinum Wire |

| Reference Electrode | Silver Pseudo-reference |

| Solvent | Dichloromethane or Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetra-n-butylammonium hexafluorophosphate (TBAPF₆) |

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. etamu.edu Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a primary method for the analysis of volatile organophosphorus compounds like this compound and its derivatives. researchgate.netepa.govdrawellanalytical.com

In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. etamu.edu Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. etamu.edu The retention time, the time it takes for a compound to elute from the column, is a characteristic property used for identification. etamu.edu The use of specific detectors, such as a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), enhances the selectivity for phosphorus-containing compounds. epa.gov

Mass spectrometry provides structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments. etamu.edu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the confirmation of elemental composition. epo.orgdoi.org GC-MS is also used to assess the purity of this compound, with assays indicating purities of ≥88.0% or 90% being reported. thermofisher.comsigmaaldrich.com

Table 4: Chromatographic and Mass Spectrometric Data for this compound

| Parameter | Value/Technique |

|---|---|

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Purity (Assay by GC) | ≥88.0% - 90% |

| High-Resolution Mass Spec (Expected M+1) | 522.2473 (for a derivative) |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which is then compared to the theoretical values calculated from the proposed chemical formula. This comparison is crucial for confirming the identity and purity of newly synthesized compounds.

For derivatives of this compound, such as the cobalt selenide cluster Co₆Se₈(P(Et)₂(C₄H₂SBr))₆, elemental analysis provides critical validation of its composition. rsc.org The calculated elemental composition for this cluster is C, 23.13%; H, 2.91%; P, 7.46%. The experimentally found values were C, 23.56%; H, 3.14%; P, 7.12%, which are in close agreement with the calculated values, thus supporting the proposed structure. rsc.org This technique is often used in conjunction with other spectroscopic methods to provide a comprehensive characterization of the compound. rsc.orgrsc.orgnih.gov

Table 5: Elemental Analysis Data for a this compound Derivative

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Co₆Se₈(P(Et)₂(C₄H₂SBr))₆ | ||

| C | 23.13 | 23.56 |

| H | 2.91 | 3.14 |

| P | 7.46 | 7.12 |

This compound: Emerging Research and Advanced Applications

This compound is an organophosphorus compound with the chemical formula C₄H₁₀ClP. nih.gov As a member of the halophosphine family, its reactivity is characterized by the phosphorus-chlorine bond and the presence of two ethyl groups. While traditionally used as a reagent and intermediate in chemical synthesis, emerging research is exploring its potential in more advanced and specialized applications, from biological systems to material science. thermofisher.comfishersci.com This article focuses on these forward-looking research directions.

Emerging Research Directions and Advanced Applications

Environmental Applications and Considerations

The environmental applications of this compound are not extensively documented in dedicated studies. However, by examining the chemistry of related organophosphorus compounds, potential applications and environmental considerations can be inferred. The reactivity of the phosphorus-chlorine bond is central to both its potential utility in synthesis and its environmental behavior.

Phosphonium (B103445) Cationic Polymers for Water Treatment

Cationic polymers are widely used as flocculants in water and wastewater treatment. worktribe.comumn.edu These polymers neutralize the negative charge of suspended particles, allowing them to aggregate and settle. While polyacrylamides and poly(diallyldimethylammonium chloride) are common, there is growing interest in other cationic materials, including phosphonium-based polymers. worktribe.com

Phosphonium salts, characterized by a positively charged phosphorus atom, can be incorporated into polymer structures. The synthesis of phosphonium-containing polymers can be achieved through the polymerization of phosphonium monomers or by the post-polymerization modification of polymer intermediates. worktribe.com A primary route to forming the phosphonium cation is the quaternization of phosphines. unive.it

This compound, as a tertiary phosphine derivative, can serve as a precursor to tetraalkylphosphonium salts. The reaction involves the nucleophilic attack of the phosphorus atom on an alkyl halide, displacing the halide ion. In this context, this compound would first need to be converted to a tertiary phosphine, such as triethylphosphine (B1216732), which could then be reacted with an appropriate alkyl halide to form a polymerizable monomer or a reactive site on a polymer backbone. The resulting phosphonium cationic polymers could theoretically be employed in water treatment processes, leveraging the strong positive charge on the phosphorus center for efficient flocculation. Research into phosphonium-based systems for applications like gene delivery has highlighted their unique properties compared to more common ammonium-based polymers. worktribe.com

Table 1: Synthetic Routes to Phosphonium-Containing Polymers

| Step | Description | Reactants Example | Product Type |

| 1. Quaternization | Formation of a phosphonium salt from a tertiary phosphine. | Trialkylphosphine + Alkyl halide | Tetraalkylphosphonium salt |

| 2. Polymerization | Polymerization of a vinyl-functionalized phosphonium salt monomer. | Vinylbenzyl trialkylphosphonium chloride | Poly(vinylbenzyl phosphonium chloride) |

| 3. Post-polymerization Modification | Reaction of a polymer containing a reactive group (e.g., chloromethyl) with a tertiary phosphine. | Poly(styrene-co-chloromethylstyrene) + Trialkylphosphine | Polystyrene-based phosphonium polymer |

Environmental Fate and Transport Studies

The environmental fate of this compound is dictated by its chemical structure, particularly the reactive P-Cl bond. Organophosphorus compounds, in general, are subject to several degradation pathways in the environment, with hydrolysis and biodegradation being primary mechanisms. osti.govresearchgate.net

For this compound, hydrolysis is expected to be a rapid and significant process. The phosphorus-chlorine bond in chlorophosphines is highly susceptible to cleavage by water. nih.govsigmaaldrich.com This reaction would likely yield diethylphosphinous acid and hydrochloric acid. The persistence of the parent compound in aqueous environments is therefore expected to be very short.

Once hydrolyzed, the resulting diethylphosphinous acid and its oxidized form, diethylphosphinic acid, would be subject to further environmental processes. The persistence of these degradation products can vary. While some organophosphorus compounds can persist for weeks to months, the initial hydrolysis of a reactive species like this compound is a much faster process. osti.gov Biodegradation by soil and water microorganisms can further break down these products, utilizing the phosphorus and carbon content. researchgate.net The compound's mobility in soil would be influenced by its interaction with soil components; however, its rapid hydrolysis would be the dominant factor limiting transport.

Table 2: Key Processes in the Environmental Fate of Related Organophosphorus Compounds

| Process | Description | Relevance to this compound | Expected Rate |

| Hydrolysis | Cleavage of chemical bonds by reaction with water. | The P-Cl bond is highly susceptible to hydrolysis. nih.govsigmaaldrich.com | Rapid |

| Biodegradation | Breakdown of organic matter by microorganisms. | Degradation products (phosphinates/phosphonates) can be utilized by microbes. researchgate.net | Moderate to Slow |

| Adsorption | Adherence of the chemical to soil particles. | Mobility of the parent compound is limited by rapid hydrolysis. Degradation products may sorb to soil. osti.gov | Low (for parent) |

| Evaporation | Transition from a liquid to a vapor phase. | The compound is a liquid, but rapid hydrolysis limits persistence in surface water, reducing potential for evaporation. | Low |

Theoretical and Computational Studies